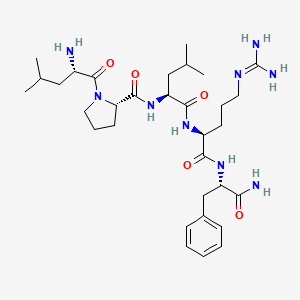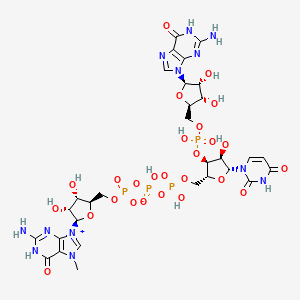
m7GpppUpG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m7GpppUpG is an oligonucleotide and a trinucleotide cap analogue, specifically an M7GpppNpG analogue. It is used as a chemical tool for the synthesis of RNA featuring either cap 0 or cap 1 structures . This compound is significant in the study of RNA biology and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppUpG involves the chemical assembly of nucleotides to form the trinucleotide cap structure. The process typically includes the use of phosphoramidite chemistry, where nucleoside phosphoramidites are sequentially added to a growing oligonucleotide chain . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesizers that can handle the repetitive addition of nucleotides efficiently. The purification of the final product is achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
m7GpppUpG can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may produce reduced nucleotides. Substitution reactions can result in modified nucleotides with different functional groups .
Applications De Recherche Scientifique
m7GpppUpG has a wide range of applications in scientific research:
Chemistry: Used as a chemical tool for the synthesis of RNA with specific cap structures.
Biology: Helps in studying the role of RNA caps in gene expression and RNA stability.
Industry: Used in the production of synthetic RNA for research and therapeutic purposes .
Mécanisme D'action
m7GpppUpG exerts its effects by mimicking the natural cap structures found at the 5’ end of eukaryotic mRNA. These cap structures are crucial for the stability, translation, and processing of mRNA. The compound interacts with cap-binding proteins and enzymes involved in mRNA metabolism, thereby influencing gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
m7GpppG: Another trinucleotide cap analogue used for similar purposes.
m7GpppA: A cap analogue with adenine as the first transcribed nucleotide.
m7GpppC: A cap analogue with cytosine as the first transcribed nucleotide
Uniqueness
m7GpppUpG is unique due to its specific structure, which allows it to be used in the synthesis of RNA with cap 0 or cap 1 structures. This versatility makes it a valuable tool in RNA research and therapeutic development .
Propriétés
Formule moléculaire |
C30H40N12O26P4 |
|---|---|
Poids moléculaire |
1108.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C30H40N12O26P4/c1-39-8-42(22-14(39)24(50)38-29(32)36-22)26-18(47)16(45)10(64-26)5-61-70(54,55)67-72(58,59)68-71(56,57)62-6-11-20(19(48)27(65-11)40-3-2-12(43)34-30(40)51)66-69(52,53)60-4-9-15(44)17(46)25(63-9)41-7-33-13-21(41)35-28(31)37-23(13)49/h2-3,7-11,15-20,25-27,44-48H,4-6H2,1H3,(H10-,31,32,34,35,36,37,38,43,49,50,51,52,53,54,55,56,57,58,59)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
Clé InChI |
CGUSAPZCEXDQPE-POYLIAOGSA-N |
SMILES isomérique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
SMILES canonique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
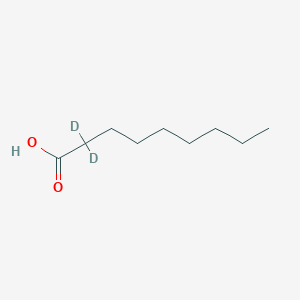
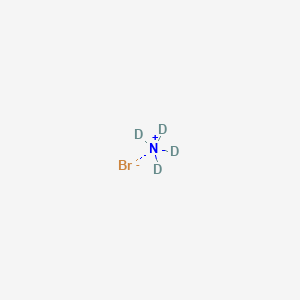

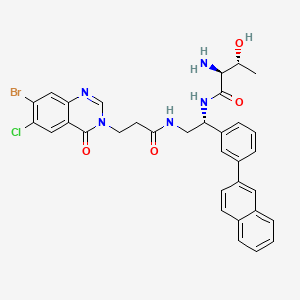
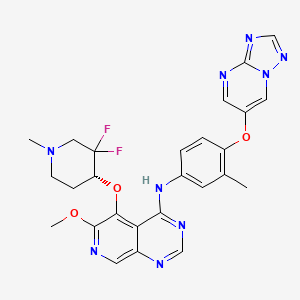

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)


